molecular formula C9H10FNO4S B6588240 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid CAS No. 158580-25-7

2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid

Cat. No.: B6588240
CAS No.: 158580-25-7
M. Wt: 247.2
InChI Key:
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Description

2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and an N-methylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid typically involves a multi-step process:

    Sulfonamidation: The N-methylmethanesulfonamido group is introduced through a sulfonamidation reaction. This involves reacting the fluorinated benzoic acid with N-methylmethanesulfonamide in the presence of a suitable catalyst and under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Chemical Synthesis: The compound is valuable in organic synthesis for the development of new synthetic methodologies and the preparation of complex molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The N-methylmethanesulfonamido group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methoxybenzoic acid: Similar in structure but with a methoxy group instead of the N-methylmethanesulfonamido group.

    2-fluoro-4-(methylsulfonyl)aniline: Contains a methylsulfonyl group and an aniline moiety instead of the benzoic acid core.

    2-fluoro-4-nitrobenzoic acid: Features a nitro group instead of the N-methylmethanesulfonamido group.

Uniqueness

2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid is unique due to the presence of both the fluorine atom and the N-methylmethanesulfonamido group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced binding interactions, and improved metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid involves the introduction of a fluoro group onto a benzoic acid derivative, followed by the addition of a N-methylmethanesulfonamido group. The final product is obtained through acidification of the reaction mixture.", "Starting Materials": [ "4-aminobenzoic acid", "fluorine gas", "N-methylmethanesulfonamide", "sodium hydride", "dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "4-aminobenzoic acid is reacted with sodium hydride in dimethylformamide to form the sodium salt of the acid.", "Fluorine gas is introduced into the reaction mixture to form 2-fluorobenzoic acid.", "The N-methylmethanesulfonamido group is introduced by reacting 2-fluorobenzoic acid with N-methylmethanesulfonamide in the presence of acetic acid.", "The reaction mixture is then acidified with hydrochloric acid to obtain the final product, 2-fluoro-4-(N-methylmethanesulfonamido)benzoic acid.", "The product is isolated by filtration and washed with water, followed by neutralization with sodium hydroxide." ] }

CAS No.

158580-25-7

Molecular Formula

C9H10FNO4S

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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